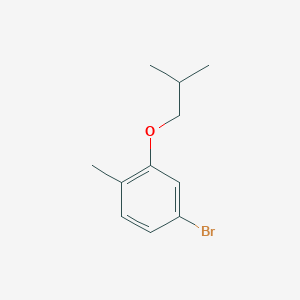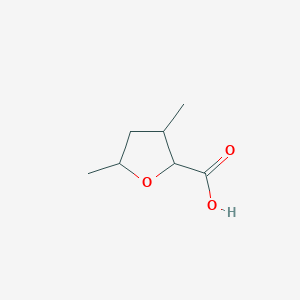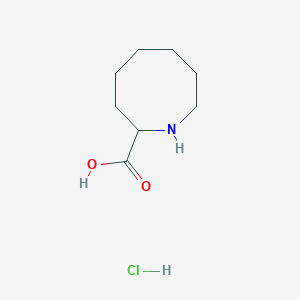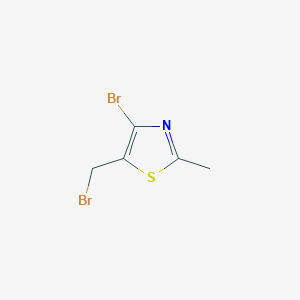
4-Bromo-5-(bromomethyl)-2-methylthiazole
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, specific structural details for “4-Bromo-5-(bromomethyl)-2-methylthiazole” are not available .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, and molecular weight. Unfortunately, specific physical and chemical properties for “4-Bromo-5-(bromomethyl)-2-methylthiazole” are not available .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study explored the corrosion inhibition of mild steel in acidic media by a triazole derivative, which shares structural similarities with 4-Bromo-5-(bromomethyl)-2-methylthiazole. The derivative showed high efficiency in preventing corrosion, suggesting potential applications of similar compounds in protecting metals against acidic corrosion (Lagrenée et al., 2002).
Synthesis of Photoelectric Materials
Research on 2-Methyl-4-arylthiazole analogues, which are structurally related to the compound , highlighted their importance as intermediates for creating photoelectric functional materials. The study detailed the preparation of bromine-substituted compounds and analyzed the bromination reactions' mechanisms and conditions, indicating the significance of these compounds in developing advanced materials (Xue, 2009).
Antibacterial Activity
A study on the physicochemical properties of new S-derivatives of triazole-thiols, including bromine and methyl groups similar to the target compound, showed promising antibacterial activity. These compounds were found to exhibit comparable effectiveness to kanamycin against a range of gram-positive and gram-negative microorganisms, suggesting their potential as new antimicrobial agents (2020).
Antitumor Activity
Research on the synthesis and pharmacological properties of triazole and thiadiazole derivatives, which are structurally related, revealed their potential antitumor activities. These compounds were synthesized and tested for their effectiveness against various cancer cell lines, highlighting the therapeutic applications of such molecules in cancer treatment (Maliszewska-Guz et al., 2005).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes involved in the suzuki–miyaura cross-coupling reaction .
Mode of Action
It’s likely that it interacts with its targets through a process of oxidative addition and transmetalation, common in suzuki–miyaura cross-coupling reactions . This involves the compound donating electrons to form new bonds with its target .
Biochemical Pathways
Compounds involved in suzuki–miyaura cross-coupling reactions are known to affect carbon–carbon bond formation . This can have downstream effects on the synthesis of various organic compounds.
Result of Action
Similar compounds have been shown to have effects on bacterial persistence and antibiotic tolerance .
Action Environment
The action of 4-Bromo-5-(bromomethyl)-2-methylthiazole can be influenced by environmental factors such as pH. For instance, the effects of similar compounds have been shown to be more profound when the pH is increased from 6 to 8.5 .
Safety and Hazards
Direcciones Futuras
Future research could focus on elucidating the synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “4-Bromo-5-(bromomethyl)-2-methylthiazole”. Unfortunately, specific future directions are not found in the available resources .
Propiedades
IUPAC Name |
4-bromo-5-(bromomethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NS/c1-3-8-5(7)4(2-6)9-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSLVZOIJHPPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(bromomethyl)-2-methylthiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






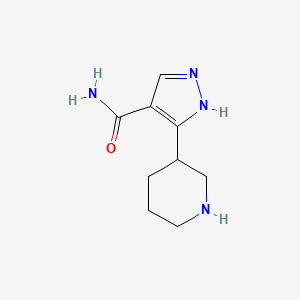
![1-[2-(acetyloxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1529004.png)
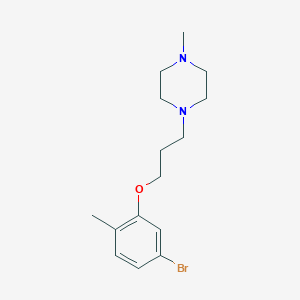
![2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1529011.png)

![Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1529014.png)
